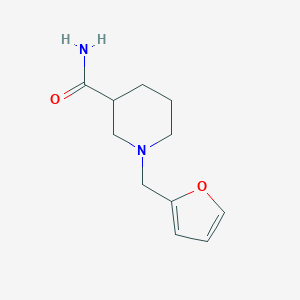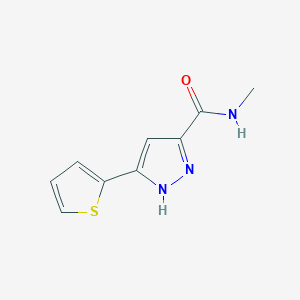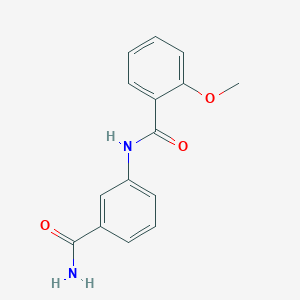![molecular formula C21H19N3O2 B268740 N-(4-{[ethyl(phenyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B268740.png)
N-(4-{[ethyl(phenyl)amino]carbonyl}phenyl)isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-{[ethyl(phenyl)amino]carbonyl}phenyl)isonicotinamide, commonly known as EPAN, is a chemical compound that has gained significant attention in the field of medicinal chemistry. EPAN is a small molecule inhibitor that has shown promising results in the treatment of cancer, inflammation, and other diseases.
Mécanisme D'action
EPAN works by inhibiting the activity of a protein called IKKβ, which plays a key role in the regulation of inflammation and cell growth. By inhibiting the activity of IKKβ, EPAN reduces the production of inflammatory cytokines and promotes apoptosis in cancer cells.
Biochemical and Physiological Effects:
EPAN has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as TNF-α and IL-6. EPAN has also been shown to induce apoptosis in cancer cells and inhibit their growth.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of EPAN is its relatively low toxicity, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation of EPAN is its low solubility, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on EPAN. One area of interest is the development of more potent and selective inhibitors of IKKβ. Another area of interest is the use of EPAN in combination with other drugs to enhance its therapeutic effects. Finally, further studies are needed to investigate the potential of EPAN in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, EPAN is a promising small molecule inhibitor that has shown potential as a therapeutic agent in the treatment of cancer, inflammation, and other diseases. Its mechanism of action involves the inhibition of IKKβ, which plays a key role in the regulation of inflammation and cell growth. EPAN has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Méthodes De Synthèse
The synthesis of EPAN involves a multistep process that includes the preparation of key intermediates and their subsequent coupling. The first step involves the synthesis of 4-(ethylamino)benzoic acid, which is then converted to the corresponding acid chloride. The second step involves the synthesis of 4-aminobenzoyl isonicotinamide, which is then coupled with the acid chloride to form EPAN. The overall yield of the synthesis is around 50%.
Applications De Recherche Scientifique
EPAN has been extensively studied for its potential as a therapeutic agent in various diseases. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. EPAN has also been studied for its potential in treating autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
Propriétés
Nom du produit |
N-(4-{[ethyl(phenyl)amino]carbonyl}phenyl)isonicotinamide |
|---|---|
Formule moléculaire |
C21H19N3O2 |
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
N-[4-[ethyl(phenyl)carbamoyl]phenyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H19N3O2/c1-2-24(19-6-4-3-5-7-19)21(26)17-8-10-18(11-9-17)23-20(25)16-12-14-22-15-13-16/h3-15H,2H2,1H3,(H,23,25) |
Clé InChI |
ZLDHVGVPVYMIHX-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=NC=C3 |
SMILES canonique |
CCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-furoyl)-N'-[3-(1-pyrrolidinylcarbonyl)phenyl]thiourea](/img/structure/B268658.png)
![N-{4-[acetyl(methyl)amino]phenyl}-2-propoxybenzamide](/img/structure/B268661.png)

![N-benzyl-2-{[2-(4-methoxyphenoxy)propanoyl]amino}benzamide](/img/structure/B268664.png)

![N-[3-(1-azepanylcarbonyl)phenyl]nicotinamide](/img/structure/B268670.png)
![N-[3-(1-piperidinylcarbonyl)phenyl]nicotinamide](/img/structure/B268671.png)
![N-{4-[(isopropylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B268681.png)

![3-[(Cyclohexylcarbonyl)amino]benzamide](/img/structure/B268686.png)
![2-(2-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B268689.png)
![2,2-dimethyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B268690.png)
![4-[(2,2-dimethylpropanoyl)amino]-N,N-dimethylbenzamide](/img/structure/B268692.png)
![3-[(cyclohexylcarbonyl)amino]-N,N-dimethylbenzamide](/img/structure/B268693.png)